

# Application Notes and Protocols: HTIB in Oxidative Ring Expansion Reactions

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## Compound of Interest

Compound Name: (Hydroxy(tosyloxy)iodo)benzene

Cat. No.: B1195804

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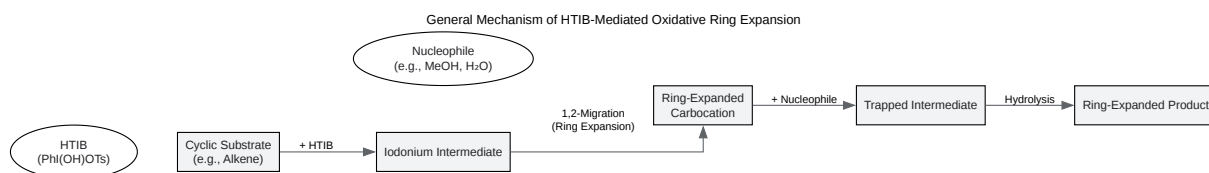
For Researchers, Scientists, and Drug Development Professionals

## Introduction

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, offering mild and environmentally benign alternatives to heavy metal-based oxidants.[1] Among these, [Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent, has proven to be a versatile reagent for a variety of oxidative transformations.[2] This document provides detailed application notes and protocols for the use of HTIB in oxidative ring expansion reactions, a key strategy for the synthesis of medium-sized rings, which are prevalent in many biologically active molecules.[3] These reactions are characterized by their operational simplicity, high efficiency, and metal-free conditions.[4]

## Mechanism of Action

The oxidative ring expansion mediated by HTIB typically proceeds through a carbocationic intermediate. The reaction is initiated by the electrophilic attack of HTIB on a double bond or other nucleophilic moiety in the substrate. This leads to the formation of an iodonium intermediate which, being an excellent leaving group, facilitates a 1,2-aryl or alkyl migration, resulting in the expansion of the ring. The subsequent capture of the resulting carbocation by a nucleophile, often the solvent, and hydrolysis yields the final ring-expanded product.[1][4]



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Caption: General mechanism of HTIB-mediated oxidative ring expansion.

## Applications & Protocols

### Ring Expansion of 1-Vinylcycloalkanols

A versatile, metal-free approach for the synthesis of seven- and eight-membered carbocycles and heterocycles involves the HTIB-mediated ring expansion of 1-vinylcycloalkanols.<sup>[3]</sup>

#### Quantitative Data

Entry	Substrate	Product(s)	Yield (%)
1	1-Vinylcyclohexanol	2-Cyclohepten-1-one	85
2	1-Vinylcyclopentanol	2-Cyclohexen-1-one	82
3	1-(Prop-1-en-2-yl)cyclohexanol	2-Methyl-2-cyclohepten-1-one	75
4	1-Vinylcycloheptanol	2-Cycloocten-1-one	78

#### Experimental Protocol

##### Materials:

- 1-Vinylcycloalkanol (1.0 mmol)

- [Hydroxy(tosyloxy)iodo]benzene (HTIB) (1.1 mmol)
- Methanol (MeOH) (0.2 M solution)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

Procedure:

- Dissolve the 1-vinylcycloalkanol (1.0 mmol) in a mixture of EtOAc/MeOH (2:1, 5 mL).
- Cool the solution to  $-72\text{ }^\circ\text{C}$  in a dry ice/acetone bath.
- Add HTIB (1.1 mmol) to the cooled solution under stirring.
- Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
- Upon completion, quench the reaction with saturated aqueous  $\text{NaHCO}_3$  solution (10 mL).
- Extract the mixture with EtOAc (3 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Filter the solution and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/EtOAc).

## Ring Expansion of Alkylidenecycloalkenes

The conversion of  $\alpha$ -benzocycloalkenones to their homologous  $\beta$ -benzocycloalkenones can be achieved through a Wittig olefination followed by an HTIB-mediated oxidative ring expansion.

[1][5]

#### Quantitative Data

Entry	Substrate (Alkene)	Product	Yield (%)
1	1-Methylideneindan	2-Tetralone	99
2	1-Ethylideneindan	2-Methyl-2-tetralone	80
3	2-Methylidene-1-tetralone	3-Benzosuberone	95
4	2-Ethylidene-1-tetralone	3-Methyl-3-benzosuberone	85

#### Experimental Protocol

##### Materials:

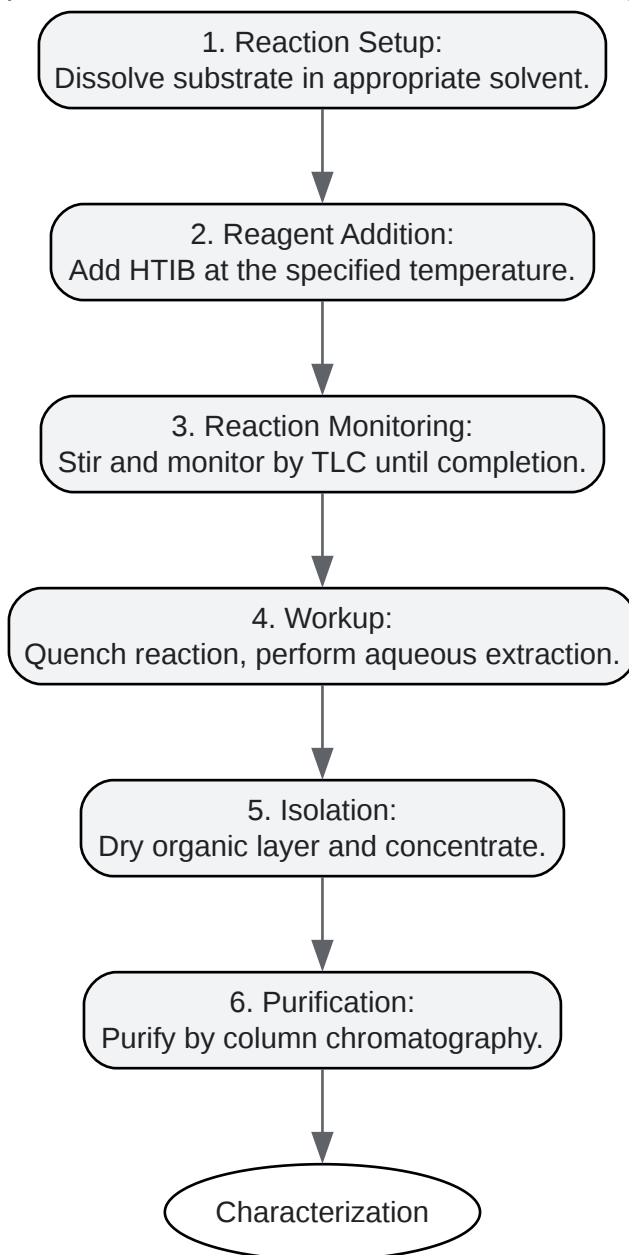
- Alkylidenebenzocycloalkene (10.0 mmol)
- [Hydroxy(tosyloxy)iodo]benzene (HTIB) (11.0 mmol)
- 95% Methanol (MeOH) (40 mL)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Water (H<sub>2</sub>O)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

##### Procedure:

- Dissolve the alkylidenebenzocycloalkene (10.0 mmol) in 95% methanol (40 mL) in a flask equipped with a magnetic stirrer.
- Add crystalline HTIB (11.0 mmol) to the solution at room temperature. The reaction is mildly exothermic.<sup>[1]</sup>
- Stir the solution for approximately 20 minutes at room temperature.
- Remove the solvent in vacuo to obtain an oily residue.
- Partition the residue between CH<sub>2</sub>Cl<sub>2</sub> (40 mL) and H<sub>2</sub>O (25 mL).
- Separate the organic layer, and wash it with saturated aqueous NaHCO<sub>3</sub> solution and then with water.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Experimental Workflow

## General Experimental Workflow for HTIB-Mediated Ring Expansion



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Caption: A generalized workflow for conducting HTIB-mediated oxidative ring expansion reactions.

## Safety and Handling

[Hydroxy(tosyloxy)iodo]benzene (HTIB) is a stable, white solid that can be handled in the air. However, it is advisable to store it in a cool, dark place.[2] As with all chemical reagents,

appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the reagent.

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## References

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